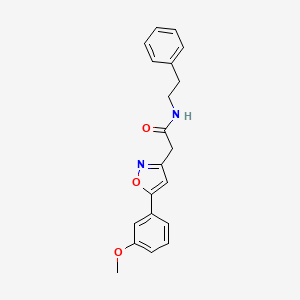

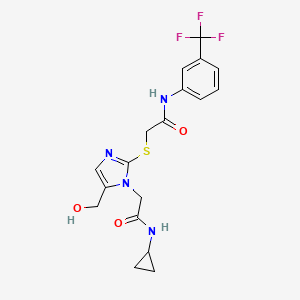

![molecular formula C11H10F3NO3S B2536462 2-({2-Oxo-2-[3-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid CAS No. 338421-05-9](/img/structure/B2536462.png)

2-({2-Oxo-2-[3-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-({2-Oxo-2-[3-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid, also known as 2-O-TFA or 2-OTFA is an organosulfur compound that has been used in a variety of scientific research applications. This compound was first synthesized in the early 2000s by a team of researchers at the University of Tokyo and has since become a popular tool in the lab for its wide range of applications.

Aplicaciones Científicas De Investigación

Trifluoromethylation in Pharmaceuticals and Agrochemicals

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This compound, with its trifluoromethyl group, can be used in the synthesis of various pharmaceuticals and agrochemicals .

Radical Chemistry

This compound can be used in the trifluoromethylation of carbon-centered radical intermediates . This is a significant advancement in radical chemistry .

DNA Targeting Agents

The compound has been used in the serendipitous regioselective synthesis of DNA targeting agents . These agents can bind with the DNA duplex, making them potentially useful in cancer research .

N,S-difunctionalization of Triazoles

The compound has been used in the N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones . This process provides access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles .

DNA Sensing and Interaction Mechanisms

The compound has been used as a probe for DNA sensing and interaction mechanisms with calf thymus (ct)DNA . It has been found that the compound demonstrated a strong binding affinity with double-helical DNA, particularly within the minor groove .

Organofluorine Chemistry

The compound, with its trifluoromethyl group, holds immense importance in the realm of scientific exploration, particularly in the pharmaceutical and agrochemical industries . It makes up more than 50% of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

Propiedades

IUPAC Name |

2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO3S/c12-11(13,14)7-2-1-3-8(4-7)15-9(16)5-19-6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHVISSLZSLQOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CSCC(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({2-Oxo-2-[3-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-fluorophenyl)thio)propanamide hydrochloride](/img/structure/B2536379.png)

![Ethyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate](/img/structure/B2536383.png)

![2-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2536386.png)

![methyl 3-[1-(3,5-dinitrophenyl)-N-(pyridin-2-yl)formamido]propanoate](/img/structure/B2536387.png)

![2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)acetamide](/img/structure/B2536391.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxyacetamide](/img/structure/B2536392.png)

![Benzo[d]thiazol-6-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2536394.png)